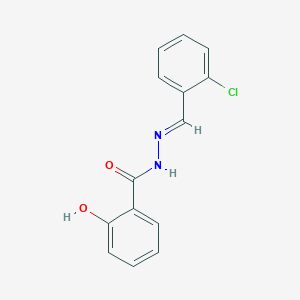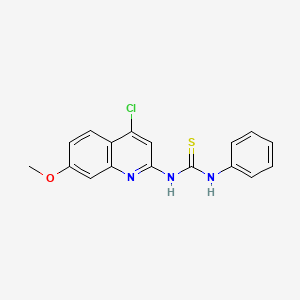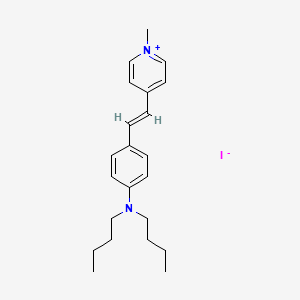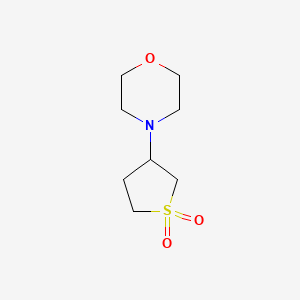
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline is a chemical compound with the molecular formula C31H29N and a molecular weight of 415.583 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with trityl and trimethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles, focusing on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trityl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve oxidative stress reduction and inhibition of microbial growth. Detailed studies on its molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline can be compared with other similar compounds such as:
- 2,2,4,8-Tetramethyl-6-trityl-1,2-dihydro-quinoline
- 2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline
- 6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydro-quinoline
These compounds share structural similarities but differ in their specific substituents and resulting chemical properties . The unique combination of trityl and trimethyl groups in this compound contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
121983-02-6 |
|---|---|
Molekularformel |
C31H29N |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
2,2,4-trimethyl-6-trityl-1H-quinoline |
InChI |
InChI=1S/C31H29N/c1-23-22-30(2,3)32-29-20-19-27(21-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,32H,1-3H3 |
InChI-Schlüssel |
PTFCOZWCSXQOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)






![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
